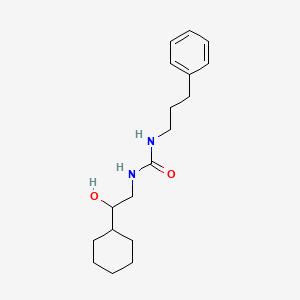

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c21-17(16-11-5-2-6-12-16)14-20-18(22)19-13-7-10-15-8-3-1-4-9-15/h1,3-4,8-9,16-17,21H,2,5-7,10-14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGLJOJZBBXXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 304.434 g/mol

- Purity : Typically around 95% .

The compound exhibits several biological activities that can be attributed to its structural components:

- Urea Moiety : The urea functional group is known to interact with various biological targets, particularly in the modulation of enzyme activity.

- Hydroxyethyl Group : This group enhances solubility and may influence the compound's interaction with biological membranes.

- Cyclohexyl and Phenyl Substituents : These hydrophobic groups contribute to the compound's ability to penetrate lipid membranes, potentially increasing its bioavailability.

Biological Activities

- Antitumor Activity : Preliminary studies suggest that derivatives of urea compounds, including this specific structure, may exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage pathways .

- Enzyme Inhibition : Research indicates that similar compounds can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition may enhance the therapeutic effects related to pain and inflammation .

- Mutagenicity and Toxicity : While some urea derivatives demonstrate beneficial effects, there is also concern regarding their mutagenic potential. Studies have shown that certain structural analogs can induce DNA strand breaks, raising questions about their safety profiles .

Case Study 1: Antitumor Efficacy

A study investigating a related compound demonstrated significant antitumor activity in vitro against various cancer cell lines. The mechanism was attributed to the compound's ability to induce DNA cross-linking, which is crucial for its therapeutic effectiveness against tumors .

Case Study 2: Enzyme Interaction

In a pharmacological assessment, a closely related urea derivative was shown to inhibit FAAH effectively. This inhibition led to increased levels of anandamide, suggesting potential applications in treating anxiety and stress-related disorders .

Data Table: Comparative Biological Activity

| Compound Name | Antitumor Activity | FAAH Inhibition | Mutagenicity Risk |

|---|---|---|---|

| 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea | Moderate | Yes | High |

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | High | No | Moderate |

| 1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea | Low | Yes | High |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Lipophilicity : Cyclohexyl and phenylpropyl groups increase lipophilicity compared to smaller analogs (e.g., ), which may affect tissue distribution.

- Reactivity : Halogenated analogs (e.g., ) exhibit higher electrophilicity due to chlorine, whereas the target’s hydroxyl group favors nucleophilic interactions.

Crystallography and Molecular Interactions

- Crystal Packing : Analogs like 1-(3-phenylpropyl)urea form supramolecular layers via N–H···O hydrogen bonds (R₂²(8) and R₂¹(6) motifs) . The target’s hydroxyl group may introduce additional H-bonding networks, altering crystallinity.

- Conformational Flexibility : The dihedral angle between aromatic and aliphatic groups in 1-(3-phenylpropyl)urea (84.8°) suggests restricted rotation . The target’s hydroxyethyl group could further constrain conformational flexibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea, and how are reaction conditions optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves (i) functionalization of the cyclohexyl-hydroxyethyl moiety via nucleophilic substitution or hydroxyl protection/deprotection, followed by (ii) urea bond formation using carbodiimide coupling agents or isocyanate-amine reactions. Key parameters include temperature (often 0–60°C), solvent polarity (e.g., DMF, THF), and catalyst selection (e.g., DCC for carbodiimide-mediated coupling). Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization .

| Reaction Step | Key Parameters | Monitoring/Purification |

|---|---|---|

| Cyclohexyl intermediate synthesis | Temperature: 25–40°C; Solvent: THF | TLC (Rf = 0.3–0.5 in EtOAc/hexane) |

| Urea bond formation | Catalyst: DCC; Solvent: DCM | HPLC (≥95% purity) |

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the urea group and substituents (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, aromatic protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~360–380) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC50 <10 µM suggests lead potential) .

- Solubility/Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways and predict biological targets?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases, GPCRs) based on urea group interactions .

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and toxicity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-Response Repetition : Triplicate assays with standardized protocols (e.g., fixed incubation time, serum-free conditions) .

- Off-Target Profiling : Broad-panel screening (e.g., Eurofins Pharma Discovery) to rule out non-specific binding .

- Data Meta-Analysis : Use statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

- Methodology :

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing byproducts during urea bond formation .

- Chiral Catalysts : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) to control hydroxyethyl stereochemistry .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What advanced structural analysis techniques validate its interaction with biological targets?

- Methodology :

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .

- Cryo-EM : For large complexes (e.g., membrane receptors), resolve urea-protein interactions at near-atomic resolution .

- NMR Titration : Track chemical shift perturbations in ¹H-¹⁵N HSQC spectra of labeled proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.